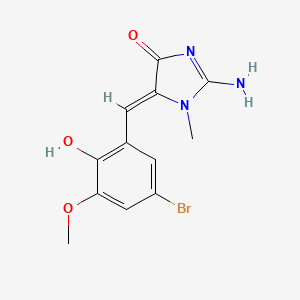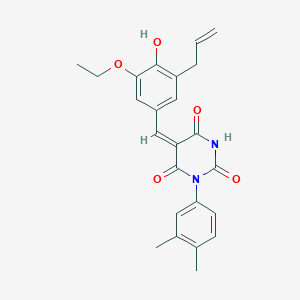![molecular formula C22H23NO4S B5909155 5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TZD is a thiazolidinedione derivative that has been extensively studied for its antidiabetic and anti-inflammatory properties.
Mecanismo De Acción
TZD exerts its antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake in adipose tissue and skeletal muscle. TZD also has anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
TZD has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in various animal models. It has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. TZD has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have cardioprotective effects in animal models of cardiovascular diseases, such as atherosclerosis and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TZD has several advantages as a research tool. It is a potent and selective PPARγ agonist that can be used to study the role of PPARγ in glucose and lipid metabolism. TZD is also a potent anti-inflammatory agent that can be used to study the role of inflammation in various diseases. However, TZD has several limitations as a research tool. It has been shown to cause fluid retention, weight gain, and bone loss in some patients. TZD has also been associated with an increased risk of heart failure in some patients.
Direcciones Futuras
There are several future directions for TZD research. One direction is to develop more potent and selective PPARγ agonists that have fewer side effects. Another direction is to study the role of TZD in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. TZD has also been studied for its potential use in the treatment of obesity, non-alcoholic fatty liver disease, and polycystic ovary syndrome. Further research is needed to determine the efficacy and safety of TZD in these conditions.
Métodos De Síntesis
The synthesis of TZD involves the reaction of 2-(2-sec-butylphenoxy)ethanol with thiosemicarbazide to form 5-(2-(2-sec-butylphenoxy)ethoxy)-1,3-thiazolidine-2,4-dione. The intermediate is then reacted with benzaldehyde to form 5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione. The final product is obtained after recrystallization from ethanol.
Aplicaciones Científicas De Investigación
TZD has been extensively studied for its antidiabetic and anti-inflammatory properties. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in various animal models. TZD has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
(5Z)-5-[[2-[2-(2-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-15(2)17-9-5-7-11-19(17)27-13-12-26-18-10-6-4-8-16(18)14-20-21(24)23-22(25)28-20/h4-11,14-15H,3,12-13H2,1-2H3,(H,23,24,25)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCAXYWQDGSHET-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5909084.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5909090.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5909093.png)
![2-imino-5-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5909098.png)
![5-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909107.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909115.png)

![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5909163.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)
